N-(5-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide

Description

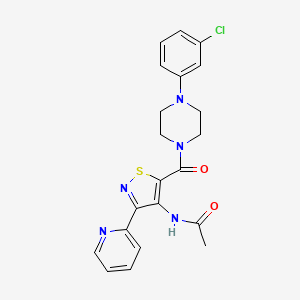

This compound is a structurally complex small molecule featuring:

- Isothiazole core: A five-membered heterocyclic ring containing sulfur and nitrogen, which is known for its metabolic stability and bioactivity in medicinal chemistry .

- 3-Chlorophenyl-piperazine moiety: A piperazine ring substituted with a 3-chlorophenyl group at the 4-position, linked via a carbonyl group.

- Pyridin-2-yl substituent: A pyridine ring at the 3-position of the isothiazole, which enhances solubility and hydrogen-bonding interactions with biological targets .

- Acetamide side chain: A terminal acetamide group at the 4-position, common in drug design for modulating pharmacokinetic properties .

Properties

IUPAC Name |

N-[5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-pyridin-2-yl-1,2-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN5O2S/c1-14(28)24-19-18(17-7-2-3-8-23-17)25-30-20(19)21(29)27-11-9-26(10-12-27)16-6-4-5-15(22)13-16/h2-8,13H,9-12H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPIFEWDIGBJLFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperazine Derivative: The synthesis begins with the reaction of 3-chlorophenylamine with piperazine in the presence of a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazine derivative.

Isothiazole Ring Formation: The piperazine derivative is then reacted with 2-bromo-3-pyridinyl isothiocyanate under basic conditions to form the isothiazole ring.

Acetylation: The final step involves the acetylation of the isothiazole derivative using acetic anhydride in the presence of a base such as pyridine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

N-(5-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide has several scientific research applications:

Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting neurological disorders due to its piperazine and pyridine moieties.

Pharmacology: Investigation of its binding affinity to various receptors and enzymes, which could lead to the discovery of new therapeutic agents.

Materials Science: Exploration of its properties as a building block for the synthesis of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide involves its interaction with specific molecular targets such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, while the pyridine and isothiazole rings may contribute to binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- The pyridin-2-yl orientation (vs. pyridin-3-yl in 8b–8d) could alter binding to receptors like adenosine A3 or β-adrenergic receptors due to spatial differences .

Anti-Inflammatory Activity ()

| Compound Class | IC50 for NO Inhibition | Key Structural Features |

|---|---|---|

| Thiazolidine derivatives | 8.66–45.6 µM | 2,4-dioxothiazolidine core; chloro substituents |

| Target analog (8b–8d) | Not tested | Piperazine-carbonyl-isothiazole scaffold |

| Aspirin | 3.0 mM | Acetylated salicylate |

Implications :

- Thiazolidine derivatives with electron-withdrawing groups (e.g., chloro, trifluoromethyl) exhibit stronger NO inhibition, suggesting the 3-chlorophenyl group in the target compound may confer anti-inflammatory activity .

- Piperazine-linked compounds (e.g., PSB603 in ) show adenosine receptor antagonism, a pathway relevant to inflammation and immune response .

Antimicrobial Activity ()

| Compound Class | MIC (µg/mL) | Key Features |

|---|---|---|

| Triazole-thiol derivatives | 12.5–50 (bacterial) | Chlorophenyl; triazole-thiol core |

| Target analog (KA3, KA4) | 6.25–25 (bacterial) | Electron-withdrawing substituents |

| Target Compound | Not tested | Chlorophenyl; isothiazole core |

Implications :

Biological Activity

N-(5-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide is a complex organic compound with potential biological activities. It features a unique combination of piperazine and isothiazole moieties, which are known for their diverse pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C_{16}H_{16}ClN_{3}O_{2} with a molecular weight of approximately 317.77 g/mol. The structure includes:

- A piperazine ring substituted with a 3-chlorophenyl group .

- An isothiazole moiety linked to a pyridine ring through an acetamide functional group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can lead to inhibition or modulation of various biological pathways, contributing to its pharmacological effects.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of similar compounds against various cancer cell lines. For instance, derivatives with similar structures have shown significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The IC50 values for these compounds ranged from 2.32 µg/mL to 10.10 µg/mL, indicating potent activity.

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| 4i | MCF-7 | 2.32 | Induces apoptosis via caspase activation |

| 4e | HepG2 | 5.36 | Cell cycle arrest at G2/M phase |

| 4c | MCF-7 | 10.10 | Modulates Bcl-2 family proteins |

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly in relation to cancer metabolism and proliferation pathways. The presence of the piperazine moiety may enhance binding affinity to target enzymes involved in tumor progression.

Case Studies

- Cytotoxicity Assessment : A study conducted on synthesized thiadiazole derivatives demonstrated that the introduction of piperazine enhances cytotoxicity against cancer cell lines compared to their non-piperazine counterparts . The mechanism involved cell cycle arrest and apoptosis induction.

- Selectivity Studies : Selectivity towards cancer cells over normal cells was noted in studies involving similar compounds, where derivatives showed high selectivity for cancerous cells while sparing normal mammalian cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.